molecular formula C13H13N5O4S3 B2621735 N-(5-(N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide CAS No. 1903303-68-3

N-(5-(N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide

Cat. No.: B2621735
CAS No.: 1903303-68-3
M. Wt: 399.46
InChI Key: ZCSVHTUZRRWGEQ-UHFFFAOYSA-N
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Description

N-(5-(N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide is a complex organic compound featuring a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to scale up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

N-(5-(N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-(5-(N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-(5-(N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of various biochemical pathways. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-(N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)sulfamoyl)thiazol-2-yl)acetamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of thieno[2,3-d]pyrimidine and thiazole moieties, along with the sulfonamide and acetamide groups, makes it a versatile compound for various applications .

Properties

IUPAC Name

N-[5-[2-(4-oxothieno[2,3-d]pyrimidin-3-yl)ethylsulfamoyl]-1,3-thiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N5O4S3/c1-8(19)17-13-14-6-10(24-13)25(21,22)16-3-4-18-7-15-11-9(12(18)20)2-5-23-11/h2,5-7,16H,3-4H2,1H3,(H,14,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCSVHTUZRRWGEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC=C(S1)S(=O)(=O)NCCN2C=NC3=C(C2=O)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N5O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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